molecular formula C18H16N4O3S B11518605 N'-(2-cyanoethyl)-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-4-methylbenzohydrazide

N'-(2-cyanoethyl)-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-4-methylbenzohydrazide

Cat. No.: B11518605
M. Wt: 368.4 g/mol
InChI Key: FXJREESNYLUPPJ-UHFFFAOYSA-N
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Description

N’-(2-CYANOETHYL)-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLBENZOHYDRAZIDE is a complex organic compound that belongs to the class of benzisothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-CYANOETHYL)-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLBENZOHYDRAZIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzisothiazole Core: Starting with a suitable aromatic precursor, the benzisothiazole core can be synthesized through cyclization reactions involving sulfur and nitrogen sources.

    Introduction of Cyanoethyl Group: The cyanoethyl group can be introduced via nucleophilic substitution reactions using reagents like acrylonitrile.

    Hydrazide Formation: The final step involves the formation of the hydrazide moiety through the reaction of the intermediate with hydrazine derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-CYANOETHYL)-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N’-(2-CYANOETHYL)-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLBENZOHYDRAZIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(2-CYANOETHYL)-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLBENZOHYDRAZIDE include other benzisothiazole derivatives with different substituents. Examples might include:

  • N’-(2-CYANOETHYL)-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-4-CHLOROBENZOHYDRAZIDE
  • N’-(2-CYANOETHYL)-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-4-NITROBENZOHYDRAZIDE

Uniqueness

The uniqueness of N’-(2-CYANOETHYL)-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLBENZOHYDRAZIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

N'-(2-cyanoethyl)-N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-methylbenzohydrazide

InChI

InChI=1S/C18H16N4O3S/c1-13-7-9-14(10-8-13)18(23)20-22(12-4-11-19)17-15-5-2-3-6-16(15)26(24,25)21-17/h2-3,5-10H,4,12H2,1H3,(H,20,23)

InChI Key

FXJREESNYLUPPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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